An In-Depth Technical Guide to 1-(3-Methoxyphenyl)piperidin-4-one: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(3-Methoxyphenyl)piperidin-4-one: Properties, Synthesis, and Applications
Executive Summary: 1-(3-Methoxyphenyl)piperidin-4-one is a heterocyclic organic compound featuring a piperidin-4-one core N-substituted with a 3-methoxyphenyl group. This structure represents a valuable pharmacophore and a versatile synthetic intermediate in medicinal chemistry. The piperidin-4-one motif is a cornerstone in the development of a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, key reactive characteristics, and potential applications of 1-(3-Methoxyphenyl)piperidin-4-one, designed for researchers and professionals in drug discovery and development.
Introduction to the N-Aryl Piperidin-4-one Scaffold
The piperidine ring is a ubiquitous structural feature found in numerous natural products, alkaloids, and synthetic pharmaceuticals.[2] When functionalized with a ketone at the 4-position and an aryl group on the nitrogen atom, the resulting N-aryl piperidin-4-one scaffold becomes a privileged structure in drug design. These compounds serve as crucial building blocks for a significant number of pharmacologically active agents, including antidepressants, anxiolytics, and antipsychotics.[1] The rigid, saturated heterocyclic ring allows for precise three-dimensional orientation of substituents, which is critical for specific interactions with biological targets. The N-aryl substitution, in particular, can profoundly influence the compound's pharmacological profile, including receptor affinity, selectivity, and pharmacokinetic properties. The renewed interest in this nucleus has solidified the importance of piperidin-4-ones in modern medicinal chemistry.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and research.
Core Chemical Identity
The structural and identifying information for 1-(3-Methoxyphenyl)piperidin-4-one is summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(3-Methoxyphenyl)piperidin-4-one | - |
| CAS Number | 158553-32-3 | [4] |
| Molecular Formula | C₁₂H₁₅NO₂ | [4] |
| Molecular Weight | 205.25 g/mol | [4] |
| Structure | (Structure) |
Spectroscopic Characterization (Predicted)
While extensive experimental spectra for this specific isomer are not widely published, a detailed prediction based on its constituent functional groups and data from analogous structures provides a reliable characterization framework.[5]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic regions.
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Aromatic Protons (3-methoxyphenyl group): Four protons would appear in the aromatic region (approx. δ 6.5-7.3 ppm), exhibiting complex splitting patterns (ddd, t, dd) characteristic of a 1,3-disubstituted benzene ring.
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Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons would be observed around δ 3.8 ppm.
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Piperidine Protons: The eight protons on the piperidine ring are diastereotopic. Two distinct triplets (or multiplets) would be expected: one for the four protons adjacent to the nitrogen (C2/C6-H, approx. δ 3.5 ppm) and another for the four protons adjacent to the carbonyl group (C3/C5-H, approx. δ 2.6 ppm).[6]
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-
¹³C NMR Spectroscopy: The carbon spectrum would provide key information about the carbon framework.
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 205-210 ppm.
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Aromatic Carbons: Six distinct signals are expected in the range of δ 110-160 ppm. The carbon attached to the methoxy group (C-O) would be significantly downfield (approx. δ 160 ppm), as would the carbon attached to the nitrogen (C-N).
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Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
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Piperidine Carbons: Two signals for the methylene carbons, one for the carbons alpha to the nitrogen (C2/C6, approx. δ 50-55 ppm) and one for the carbons alpha to the ketone (C3/C5, approx. δ 40-45 ppm).
-
-
Infrared (IR) Spectroscopy:
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A strong, sharp absorption band characteristic of a ketone C=O stretch around 1710-1725 cm⁻¹.
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C-N stretching vibrations for the tertiary amine around 1100-1200 cm⁻¹.
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Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.
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C-O stretching for the aryl ether (methoxy group) around 1250 cm⁻¹ and 1040 cm⁻¹.[7]
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-
Mass Spectrometry (MS):
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The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z = 205.
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Key fragmentation patterns would likely involve alpha-cleavage adjacent to the nitrogen and carbonyl group, leading to characteristic fragment ions.
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Synthesis and Reactivity
The synthesis of N-aryl piperidones is a well-explored area of organic chemistry, with several established methodologies that can be adapted for this target molecule.[1][8]
Proposed Synthetic Pathway
A highly effective and common method for constructing the N-aryl bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a direct and high-yielding route from an aryl halide and an amine.
Experimental Protocol (Illustrative)
This protocol is a representative procedure based on established methods for N-arylation of piperidones.[6]
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Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperidin-4-one hydrochloride (1.0 eq), sodium tert-butoxide (2.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a phosphine ligand like BINAP (0.04 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This step is critical as the palladium catalyst is sensitive to oxygen.
-
Reagent Addition: Add anhydrous toluene as the solvent, followed by the liquid aryl halide, 3-bromoanisole (1.1 eq), via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1-(3-Methoxyphenyl)piperidin-4-one.
Chemical Reactivity
The molecule possesses two primary sites of reactivity: the ketone at C4 and the electron-rich aromatic ring.
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Reactions at the Carbonyl Group: The ketone is the most versatile handle for derivatization.
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Reduction: It can be readily reduced to the corresponding secondary alcohol, 1-(3-methoxyphenyl)piperidin-4-ol, using mild reducing agents like sodium borohydride (NaBH₄).[9]
-
Reductive Amination: Reaction with ammonia or primary/secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides access to a wide range of 4-amino-piperidine derivatives.
-
Wittig Reaction: Conversion to an alkene is possible via the Wittig reaction, allowing for the introduction of carbon-based substituents at the 4-position.
-
-
Electrophilic Aromatic Substitution (EAS): The 3-methoxyphenyl group is activated towards EAS. The methoxy group is an ortho-, para-director, meaning substitution will preferentially occur at the 2-, 4-, or 6-positions of the phenyl ring.
Applications in Medicinal Chemistry
The title compound is not an end-product but rather a valuable starting point for the synthesis of more complex, biologically active molecules.[10][11]
Intermediate for CNS-Active Agents
The N-aryl piperidone core is prevalent in drugs that modulate CNS targets.[1] By modifying the 4-position, researchers can develop ligands for various receptors. For instance, elaboration of the ketone into more complex side chains is a common strategy in the synthesis of novel antipsychotics, antidepressants, and opioid receptor modulators.
Scaffold for Structure-Activity Relationship (SAR) Studies
1-(3-Methoxyphenyl)piperidin-4-one is an ideal scaffold for SAR exploration. The distinct functional handles allow for systematic modification to probe the chemical space around a biological target.
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Position 4 (R₁): The greatest diversity can be introduced here. Changing the group at this position can drastically alter receptor affinity and selectivity.
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Aromatic Ring (R₂): Adding substituents (e.g., halogens, small alkyl groups) to the phenyl ring can modulate lipophilicity, metabolic stability, and electronic properties.
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Methoxy Group (R₃): The methoxy group can be demethylated to a phenol, which can serve as a hydrogen bond donor, or it can be replaced with other groups to fine-tune electronic and steric properties.
Safety and Handling
No specific toxicology data for 1-(3-Methoxyphenyl)piperidin-4-one is available. Therefore, it must be handled with the standard precautions for a novel research chemical. General safety guidelines for piperidone derivatives should be followed.[12][13]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling should be performed in a well-ventilated laboratory fume hood.
-
Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation.[13]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-(3-Methoxyphenyl)piperidin-4-one is a strategically important heterocyclic building block. Its chemical structure, featuring a reactive ketone and an N-aryl group, provides a robust platform for the synthesis of diverse chemical libraries. Its utility as a precursor for CNS-active agents makes it a compound of significant interest for researchers in medicinal chemistry and drug discovery. The synthetic and derivatization pathways outlined in this guide highlight its versatility and potential for developing next-generation therapeutic agents.
References
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- 5. researchgate.net [researchgate.net]
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- 9. Buy 1-(3-Methoxyphenyl)piperidin-4-ol | 1226205-99-7 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
